molecular formula C13H8F2INO B2707758 N-(2,4-difluorophenyl)-2-iodobenzamide CAS No. 349110-34-5

N-(2,4-difluorophenyl)-2-iodobenzamide

Cat. No.: B2707758
CAS No.: 349110-34-5
M. Wt: 359.114
InChI Key: NCZSXTZROXXLKS-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-iodobenzamide is a halogenated benzamide compound It is characterized by the presence of fluorine and iodine atoms attached to a benzamide core

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such as carbonic anhydrase 2

Biochemical Pathways

N-(2,4-difluorophenyl)-2-iodobenzamide may affect several biochemical pathways. A study suggests that similar compounds could potentially target mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 . These targets are involved in various cancer-associated pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-iodobenzamide typically involves the condensation reaction between 2-iodobenzoyl chloride and 2,4-difluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Coupling Reactions: It can participate in Suzuki or Sonogashira coupling reactions to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-(2,4-difluorophenyl)-2-azidobenzamide or N-(2,4-difluorophenyl)-2-thiobenzamide.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of N-(2,4-difluorophenyl)-2-aminobenzamide.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-iodobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Material Science: The compound’s unique halogenation pattern makes it useful in the design of novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • N-(2,3-difluorophenyl)-2-iodobenzamide
  • N-(2,4-difluorophenyl)-2-chlorobenzamide

Uniqueness

N-(2,4-difluorophenyl)-2-iodobenzamide is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and biological activity. The combination of these halogens allows for versatile modifications and enhances the compound’s potential in various applications compared to its analogs.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2INO/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZSXTZROXXLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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